Site-Selective Suzuki Monocoupling: C-5 Iodine Reacts with Complete Selectivity vs. 3,5-Diiodopyrazole Which Is Non-Selective
Under optimized Suzuki–Miyaura conditions [10 mol% Pd(PPh₃)₄, 2 equiv. K₃PO₄, DMF/H₂O (4:1), 50 °C, 2.5 h], 3-bromo-5-iodopyrazole (8a) undergoes coupling exclusively at the C-5 iodine position to give the monocoupled product 9a in 69% isolated yield as the sole product. In contrast, 3,5-diiodopyrazole (8c) under identical conditions proved completely non-selective, affording an inseparable mixture of mono- and bis-arylated adducts in a 1:1:3 ratio (compounds 10a, 11, and 12, respectively) as determined by GC–MS [1]. This represents a qualitative selectivity difference (exclusive mono- vs. mixture) and a quantitative yield advantage for the target compound.
| Evidence Dimension | Suzuki–Miyaura monocoupling selectivity at C-5 position |
|---|---|
| Target Compound Data | 3-Bromo-5-iodopyrazole (8a): exclusive C-5 monocoupling; 9a isolated in 69% yield as the single product |
| Comparator Or Baseline | 3,5-Diiodopyrazole (8c): non-selective; inseparable 1:1:3 mixture of mono- (10a), bis- (11), and bis-arylated (12) adducts |
| Quantified Difference | Complete selectivity (single product) vs. complete lack of selectivity (three-product mixture); 69% isolated yield of pure monocoupled product vs. 0% yield of a pure single product from the diiodo analog |
| Conditions | Pd(PPh₃)₄ (10 mol%), K₃PO₄ (2 equiv.), DMF/H₂O (4:1), 50 °C, 2.5 h; phenylboronic acid (1.1 equiv.) |
Why This Matters
For procurement decisions, the ability to obtain exclusively the C-5 monocoupled product eliminates laborious and yield-eroding chromatographic separation of regioisomeric mixtures, directly reducing downstream purification costs and enabling reliable scale-up.
- [1] Delaunay, T.; Es-Sayed, M.; Vors, J.-P.; Monteiro, N.; Balme, G. Facile Access to 3,5-Dihalogenated Pyrazoles by Sydnone Cycloaddition and Their Versatile Functionalization by Pd-Catalyzed Cross-Coupling Processes. Eur. J. Org. Chem. 2011, 2011 (20–21), 3837–3848 (see Scheme 5, Table 2, and discussion pp. 3839–3840). DOI: 10.1002/ejoc.201100119. View Source
